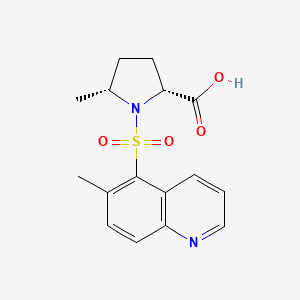
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid, also known as MMQSCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid exerts its therapeutic effects by modulating specific enzymes and signaling pathways involved in various diseases. The compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This compound also inhibits the activity of protein kinase C (PKC), an enzyme involved in cell proliferation and differentiation, by binding to its regulatory domain and preventing its activation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anticancer activities in various in vitro and in vivo models. The compound reduces the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibits the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid is its high potency and selectivity towards specific enzymes and signaling pathways involved in various diseases. The compound can be used at low concentrations to achieve therapeutic effects, which reduces the risk of toxicity and side effects. However, the limitations of this compound include its low solubility in water and limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of (2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations and delivery systems to enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and infectious diseases.
Métodos De Síntesis
The synthesis of (2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid involves the reaction between 5-methyl-6-methylquinoline-5-sulfonyl chloride and (R)-5-methyl-2-pyrrolidone-2-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anticancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.
Propiedades
IUPAC Name |
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-5-7-13-12(4-3-9-17-13)15(10)23(21,22)18-11(2)6-8-14(18)16(19)20/h3-5,7,9,11,14H,6,8H2,1-2H3,(H,19,20)/t11-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCSVROIHPOOGF-BXUZGUMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1S(=O)(=O)C2=C(C=CC3=C2C=CC=N3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1S(=O)(=O)C2=C(C=CC3=C2C=CC=N3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-fluorophenyl)piperazin-1-yl]-[(2R,3R)-2-pyridin-4-yloxolan-3-yl]methanone](/img/structure/B7338843.png)
![[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone](/img/structure/B7338848.png)
![(3R)-N-cyclopropyl-2-[(2,4-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338854.png)
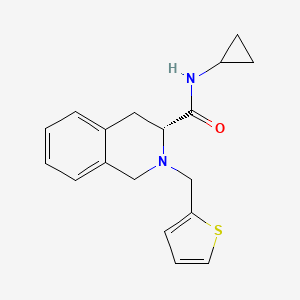
![(3R)-N-cyclopropyl-2-[(3-ethyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338874.png)
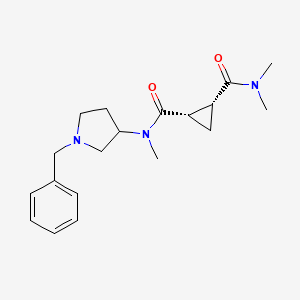
![(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B7338889.png)
![[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone](/img/structure/B7338897.png)
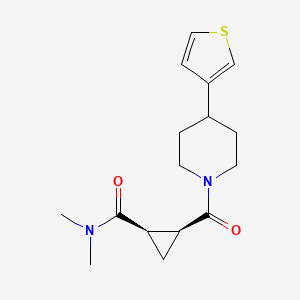
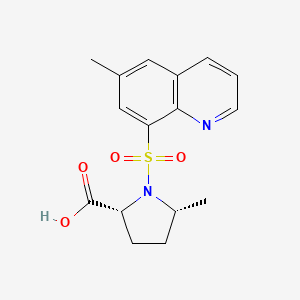
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(1-ethylpyrazol-3-yl)acetamide](/img/structure/B7338933.png)
![(2R,5R)-5-methyl-1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B7338941.png)
![2-anilino-N-[(1S,3R)-3-carbamoylcyclopentyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B7338944.png)
![(6-bromo-3,4-dihydro-2H-1,5-naphthyridin-1-yl)-[(1R,2R)-2-propylcyclopropyl]methanone](/img/structure/B7338948.png)
